BenchChemオンラインストアへようこそ!

CI-1015

CCK-B antagonist oral bioavailability pharmacokinetics

CI-1015 (PD 144598) is a second-generation peptoid CCK-B receptor antagonist engineered for superior oral bioavailability and CNS penetration over first-generation compounds like CI-988. It exhibits nanomolar affinity (Ki = 3.0 nM) with high CCK-B selectivity. This compound is the preferred tool for oral dosing studies, PK/PD correlation, and ex vivo electrophysiology where brain exposure is critical. Ensure your research outcomes are physiologically relevant—procure the optimized tool.

Molecular Formula C29H39N3O4
Molecular Weight 493.6 g/mol
CAS No. 156672-01-4
Cat. No. B1668927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI-1015
CAS156672-01-4
SynonymsCI 1015
CI-1015
tricyclo(3.3.1.1)dec-2-yl-(1S-(1alpha(S)2beta)-2-((2-hydroxycyclohexyl)amino)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl)carbamate
Molecular FormulaC29H39N3O4
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6
InChIInChI=1S/C29H39N3O4/c1-29(27(34)31-24-8-4-5-9-25(24)33,15-21-16-30-23-7-3-2-6-22(21)23)32-28(35)36-26-19-11-17-10-18(13-19)14-20(26)12-17/h2-3,6-7,16-20,24-26,30,33H,4-5,8-15H2,1H3,(H,31,34)(H,32,35)/t17?,18?,19?,20?,24-,25-,26?,29+/m0/s1
InChIKeyYKZVFJYBIIABAI-VZHOGKRISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CI-1015 (PD 144598, CAS 156672-01-4): A Second-Generation Peptoid CCK-B Receptor Antagonist with Differentiated Pharmacokinetic Properties


CI-1015 (also known as PD 144598) is a second-generation peptoid cholecystokinin-B (CCK-B) receptor antagonist developed as an optimized analogue of CI-988 to address poor oral bioavailability and limited brain penetration [1]. As a small-molecule CCK-B antagonist (MW 493.64), CI-1015 retains the core α-methyltryptophan and adamantyloxycarbonyl pharmacophores required for receptor binding while incorporating a modified C-terminus (2-hydroxycyclohexyl amide) that substantially improves pharmacokinetic parameters [1]. The compound demonstrates nanomolar affinity for CCK-B receptors (Ki = 3.0 nM) with high selectivity over CCK-A receptors (Ki = 2,900 nM) [1].

Why CI-1015 (CAS 156672-01-4) Cannot Be Substituted with Generic CCK-B Antagonists


CCK-B receptor antagonists exhibit substantial structural diversity and correspondingly divergent pharmacokinetic profiles that preclude interchangeable use in research applications [1]. First-generation peptoids such as CI-988 possess high receptor affinity but suffer from poor oral bioavailability (<1% in rats) and limited blood-brain barrier (BBB) penetration, severely restricting their utility for in vivo CNS studies [1]. Non-peptidic antagonists (e.g., L-365,260) and ultra-high-potency analogues (e.g., YM022) differ markedly in molecular weight, lipophilicity, metabolic stability, and brain penetration capacity [2][3]. CI-1015 was specifically engineered to overcome the bioavailability and brain penetration deficiencies of CI-988 while preserving favorable selectivity, representing a distinct pharmacological tool that cannot be assumed equivalent to other CCK-B antagonists without direct comparative validation [1].

CI-1015 (156672-01-4) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


CI-1015 Oral Bioavailability: 10-Fold Improvement Over CI-988 in Rat Pharmacokinetic Studies

CI-1015 demonstrates approximately 10-fold higher oral bioavailability compared to the first-generation peptoid CI-988 when administered to rats in a hydroxypropyl-β-cyclodextrin (HPβCD) formulation, despite having lower aqueous solubility [1]. This PK enhancement addresses the critical failure mode of CI-988, which exhibited poor oral absorption (<1% bioavailability) that precluded effective oral dosing in preclinical anxiety models and ultimately led to its discontinuation as a clinical candidate [1].

CCK-B antagonist oral bioavailability pharmacokinetics anxiolytic drug development

CI-1015 Brain Penetration: Enhanced Blood-Brain Barrier Permeability Relative to CI-988

CI-1015 exhibits enhanced blood-brain barrier (BBB) permeability compared to CI-988, as directly reported in the comparative SAR study that identified CI-1015 as the optimized development candidate [1]. This improved CNS penetration, combined with the oral bioavailability enhancement, enabled robust anxiolytic-like activity following oral administration at exceptionally low doses (MED = 0.1 μg/kg) in the rat elevated X-maze anxiety paradigm [1].

CCK-B antagonist blood-brain barrier CNS penetration anxiolytic neuropharmacology

CI-1015 CCK-B Receptor Binding Affinity and Selectivity Profile in Comparison to CI-988

CI-1015 binds to the CCK-B receptor with a Ki of 3.0 nM and to the CCK-A receptor with a Ki of 2,900 nM, yielding approximately 967-fold selectivity for CCK-B over CCK-A [1]. For context, CI-988 exhibits IC50 values of 1.7 nM (CCK2) and 2,717 nM (CCK1), corresponding to ~1,600-fold selectivity . While CI-988 demonstrates marginally higher CCK-B affinity and selectivity in some assay systems, CI-1015's binding parameters remain in the low nanomolar range with sub-micromolar CCK-A affinity, a profile that is functionally indistinguishable for most in vivo applications given the superior pharmacokinetic advantages documented above.

CCK-B antagonist receptor binding selectivity CCK-A Ki

CI-1015 Functional Antagonism in Rat Hypothalamus: Ke Value of 34 nM

In the rat ventromedial hypothalamus electrophysiological assay, CI-1015 demonstrates functional CCK-B antagonism with a Ke (equilibrium dissociation constant for antagonist) of 34 nM [1]. This functional parameter confirms that CI-1015 acts as a competitive antagonist at native neuronal CCK-B receptors with nanomolar potency under physiological conditions, providing direct evidence of target engagement in a CNS tissue preparation relevant to anxiety and feeding behavior.

CCK-B antagonist functional assay ventromedial hypothalamus electrophysiology Ke

CI-1015 Anxiolytic Efficacy: Oral Minimum Effective Dose of 0.1 μg/kg in Rat Elevated X-Maze

CI-1015 produces an anxiolytic-like effect in the rat elevated X-maze (plus-maze) anxiety paradigm following oral administration, with a minimum effective dose (MED) of 0.1 μg/kg [1]. This exceptionally low oral MED—achievable only due to the compound's improved oral bioavailability and brain penetration relative to CI-988—demonstrates that CI-1015 can engage central CCK-B receptors and modulate anxiety-related behavior at sub-microgram per kilogram doses.

anxiolytic elevated plus-maze behavioral pharmacology oral dosing CCK-B antagonist

CI-1015 (CAS 156672-01-4) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Oral In Vivo Studies of CCK-B Receptor Function in Anxiety, Stress, and Feeding Behavior

CI-1015 is the preferred CCK-B antagonist for oral dosing studies in rodents where systemic bioavailability and CNS penetration are required to interrogate CCK-B mediated behaviors [1]. Its 10-fold improved oral bioavailability over CI-988 and demonstrated anxiolytic efficacy at 0.1 μg/kg p.o. in the elevated X-maze [1] make it uniquely suitable for chronic oral administration paradigms in anxiety, panic, stress-induced hyperphagia, or visceral pain models where CI-988 fails to achieve adequate exposure.

Neuropharmacological Investigations Requiring Blood-Brain Barrier Penetration

Researchers requiring CCK-B antagonism in CNS tissues should prioritize CI-1015 over CI-988 due to its enhanced BBB permeability [1]. This property supports studies of CCK-B receptor involvement in central processes including fear conditioning, nociception modulation, and neuroendocrine regulation, where brain exposure is a prerequisite for interpreting behavioral or neurochemical outcomes.

Pharmacokinetic/Pharmacodynamic Modeling and Drug Development Reference Standard

CI-1015 serves as a valuable reference compound for PK/PD correlation studies of peptoid CCK-B antagonists, given the well-characterized comparative data against CI-988 [1]. Its oral bioavailability improvement (~10-fold) and enhanced brain penetration provide a benchmark for evaluating novel CCK-B antagonists in lead optimization campaigns, particularly when assessing the impact of structural modifications on absorption and CNS distribution.

Ex Vivo Electrophysiology and Native Tissue Functional Assays

CI-1015's demonstrated functional antagonism in the rat ventromedial hypothalamus (Ke = 34 nM) [1] validates its utility in ex vivo slice electrophysiology experiments examining CCK-B modulation of neuronal excitability in appetite, anxiety, and autonomic regulatory circuits. This functional validation in native CNS tissue distinguishes CI-1015 from compounds lacking direct electrophysiological characterization in relevant brain regions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for CI-1015

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.